molecular formula C10H7F3N2O B3009382 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine CAS No. 1260764-00-8

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine

Cat. No.: B3009382
CAS No.: 1260764-00-8
M. Wt: 228.174
InChI Key: SKLVJIBAFSVIIM-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine is a chemical compound with the molecular formula C10H7F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process. The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole derivatives, oxazoline derivatives, and substituted phenyl oxazoles.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Trifluoromethyl)phenyl)oxazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to similar compounds, it may exhibit improved efficacy and selectivity in various applications .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-6(4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVJIBAFSVIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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